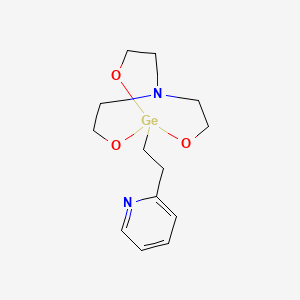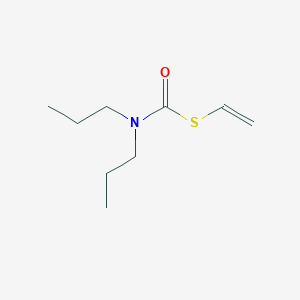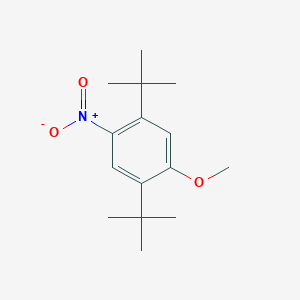
1,4-Di-tert-butyl-2-methoxy-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di-tert-butyl-2-methoxy-5-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two tert-butyl groups, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di-tert-butyl-2-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1,4-di-tert-butyl-2-methoxybenzene. The nitration reaction typically involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Di-tert-butyl-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-donating and electron-withdrawing groups on the benzene ring influences the reactivity of the compound towards electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,4-Di-tert-butyl-2-methoxy-5-aminobenzene.
Oxidation: 1,4-Di-tert-butyl-2-methoxy-5-nitrobenzaldehyde or 1,4-Di-tert-butyl-2-methoxy-5-nitrobenzoic acid.
Scientific Research Applications
1,4-Di-tert-butyl-2-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-di-tert-butyl-2-methoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but with an additional methoxy group.
3,5-Di-tert-butyl-4-hydroxyanisole: Contains a hydroxy group instead of a nitro group.
2,6-Di-tert-butyl-4-methoxyphenol: Similar structure with a hydroxy group.
Uniqueness
1,4-Di-tert-butyl-2-methoxy-5-nitrobenzene is unique due to the combination of its functional groups, which impart distinct chemical and physical properties
Properties
CAS No. |
99758-70-0 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1,4-ditert-butyl-2-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C15H23NO3/c1-14(2,3)10-9-13(19-7)11(15(4,5)6)8-12(10)16(17)18/h8-9H,1-7H3 |
InChI Key |
ZCFLLYOCWUYSIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


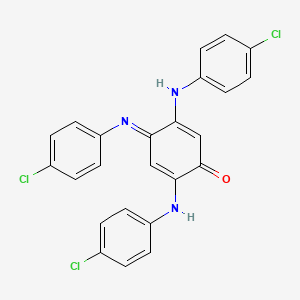

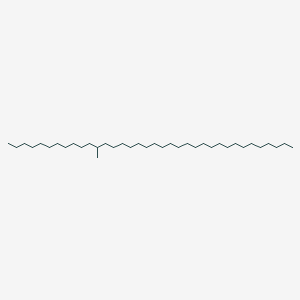
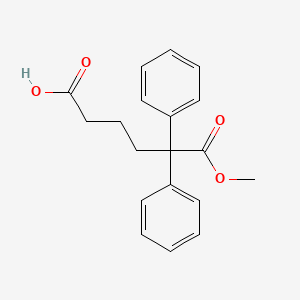
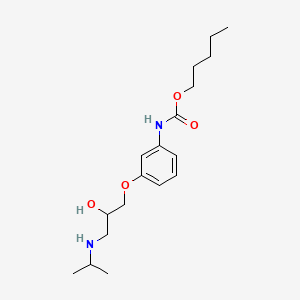
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)

![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)
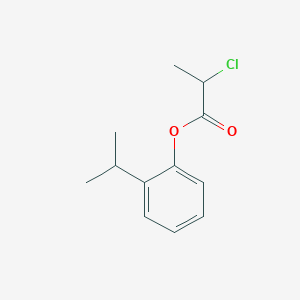
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
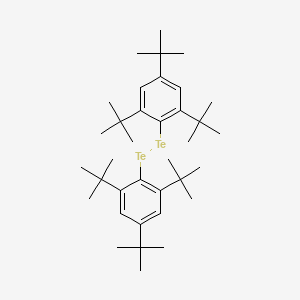
![4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14327151.png)
